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Compound of Interest

Compound Name: Diisobutyl Adipate

Cat. No.: B1670624

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of
diisobutyl adipate, a widely used excipient and plasticizer. The following sections detail the
principles and experimental data obtained from Fourier-Transform Infrared Spectroscopy
(FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS),
offering crucial insights into its molecular structure and chemical properties.

Introduction to Diisobutyl Adipate

Diisobutyl adipate (DIBA) is the diester of adipic acid and isobutyl alcohol. Its chemical
formula is C14H2604, with a molecular weight of 258.35 g/mol .[1] It is a colorless, odorless
liquid soluble in most organic solvents but insoluble in water.[2] Due to its properties as an
emollient and plasticizer, it finds applications in cosmetics, food packaging, and pharmaceutical
formulations. A thorough understanding of its spectroscopic characteristics is essential for
quality control, stability studies, and formulation development.

Chemical Structure:

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of diisobutyl adipate.
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Table 1: FTIR Spectroscopy Data

Wavenumber . Functional Group . .

Intensity . Vibration Mode
(cm™?) Assignment
~2960 Strong C-H Alkane stretch
~2875 Strong C-H Alkane stretch
~1735 Strong Cc=0 Ester carbonyl stretch
~1470 Medium C-H Alkane bend

) Alkane bend (gem-
~1370 Medium C-H ]
dimethyl)
~1170 Strong C-0 Ester stretch
~1040 Medium C-O0 Ester stretch
- 1 .

Chemical Shift (9, L . .

Multiplicity Integration Assignment
ppm)
~3.85 Doublet 4H -O-CH2-CH(CHs)2
~2.25 Triplet 4H -CO-CH2-CHz2-
~1.90 Multiplet 2H -O-CH2-CH(CHs)2
~1.60 Multiplet 4H -CO-CH2-CHa2-
~0.90 Doublet 12H -CH(CHs )2

Table 3: 3*C NMR Spectroscopy Data (Solvent: CDCIs)

© 2025 BenchChem. All rights reserved.

2/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (6, ppm) Assignment

~173 C=0 (Ester carbonyl)
~70 -O-CH2-

~34 -CO-CHa2-

~28 -O-CH2-CH-

~24 -CO-CH2-CHa2-

~19 -CH(CHs)2

ble 4: E El ization)

Mass-to-Charge Ratio

(miz) Relative Intensity (%) Proposed Fragment lon
m/z

258 Low [M]* (Molecular lon)

201 Medium [M - CaHoO]*

129 High [CeHoO4]*

111 Medium [CeH703]*

57 High [CaHo]*

56 High [CaHs]*

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of diisobutyl adipate are outlined
below.

Fourier-Transform Infrared (FTIR) Spectroscopy

» Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample,
which causes molecular vibrations (stretching and bending) at specific frequencies
corresponding to the functional groups present.
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» Methodology (Attenuated Total Reflectance - ATR):

o Instrument: A Fourier-Transform Infrared Spectrometer equipped with an ATR accessory
(e.g., a diamond crystal).

o Sample Preparation: A small drop of neat diisobutyl adipate is placed directly onto the
clean surface of the ATR crystal.

o Data Acquisition: The spectrum is acquired over a range of 4000-400 cm~1. A background
spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from
the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-

noise ratio.

o Data Processing: The resulting spectrum of transmittance or absorbance versus
wavenumber (cm™1) is analyzed to identify the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed
in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific
frequency. The chemical environment of each nucleus influences this frequency, providing
detailed information about the molecular structure.

e Methodology (*H and 3C NMR):
o Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

o Sample Preparation: Approximately 10-20 mg of diisobutyl adipate is dissolved in about
0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm NMR
tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (&

=0 ppm).
o Data Acquisition:

» For IH NMR, the spectrum is acquired with a sufficient number of scans to obtain a
good signal-to-noise ratio.
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» For 13C NMR, a proton-decoupled sequence (e.g., PENDANT or DEPT) is typically used
to simplify the spectrum and enhance the signal of carbon atoms. A larger number of
scans is required due to the lower natural abundance of the 13C isotope.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to
produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the
chemical shifts are referenced to the internal standard. Integration of the peaks in the *H
NMR spectrum provides the relative ratio of protons.

Mass Spectrometry (MS)

e Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The sample
is first ionized, and the resulting ions are separated based on their m/z ratio and detected.
The fragmentation pattern of the molecular ion provides valuable information about the
molecule's structure.

o Methodology (Electron lonization - EI):

o Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for
sample introduction and separation.

o Sample Introduction: A dilute solution of diisobutyl adipate in a volatile organic solvent
(e.g., dichloromethane or hexane) is injected into the GC. The GC separates the
diisobutyl adipate from any impurities.

o lonization: As the diisobutyl adipate elutes from the GC column, it enters the ion source
of the mass spectrometer. In the El source, the molecules are bombarded with a high-
energy electron beam (typically 70 eV), causing the ejection of an electron to form a
molecular ion (M*) and inducing fragmentation.[3]

o Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g.,
a quadrupole).

o Detection: The detector records the abundance of ions at each m/z value, generating a
mass spectrum.

Visualization of Spectroscopic Analysis
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The following diagrams illustrate the workflow and interpretation of the spectroscopic data.
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Caption: General workflow for the spectroscopic analysis of diisobutyl adipate.
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Caption: Interpretation of key signals in the FTIR spectrum of diisobutyl adipate.
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Caption: Proposed electron ionization fragmentation pathway for diisobutyl adipate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Analysis of Diisobutyl Adipate: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670624#spectroscopic-analysis-of-diisobutyl-
adipate-ftir-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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